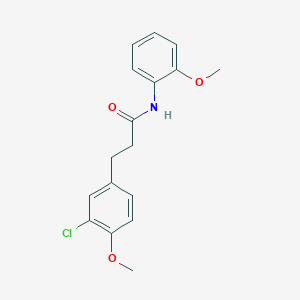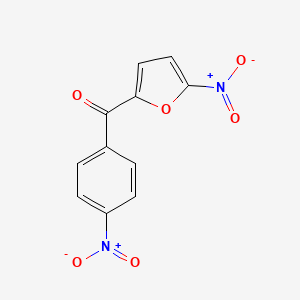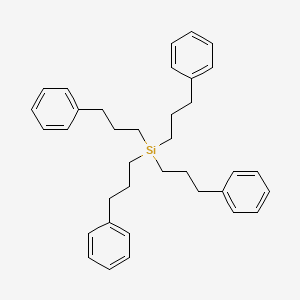![molecular formula C13H13ClN2 B11948150 3-chloro-N-[2-(2-pyridinyl)ethyl]aniline CAS No. 92733-83-0](/img/structure/B11948150.png)
3-chloro-N-[2-(2-pyridinyl)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[2-(2-pyridinyl)ethyl]aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group attached to the benzene ring and a pyridinyl group attached to the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(2-pyridinyl)ethyl]aniline can be achieved through several synthetic routes. One common method involves the reaction of 3-chloroaniline with 2-(2-pyridinyl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Another approach involves the use of Suzuki-Miyaura coupling, where 3-chloroaniline is coupled with 2-(2-pyridinyl)ethyl boronic acid in the presence of a palladium catalyst and a base. This method offers high yields and selectivity under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(2-pyridinyl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reduction of the compound can yield amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, alkoxides, and palladium catalysts for cross-coupling reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-[2-(2-pyridinyl)ethyl]aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(2-pyridinyl)ethyl]aniline involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloro and pyridinyl groups can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-[2-(2-pyridinyl)ethyl]-1-propanesulfonamide: Similar structure with a sulfonamide group instead of an aniline group.
4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide: Contains a benzamide group instead of an aniline group.
Uniqueness
3-chloro-N-[2-(2-pyridinyl)ethyl]aniline is unique due to the combination of its chloro and pyridinyl groups, which confer distinct chemical reactivity and potential biological activity
Properties
CAS No. |
92733-83-0 |
|---|---|
Molecular Formula |
C13H13ClN2 |
Molecular Weight |
232.71 g/mol |
IUPAC Name |
3-chloro-N-(2-pyridin-2-ylethyl)aniline |
InChI |
InChI=1S/C13H13ClN2/c14-11-4-3-6-13(10-11)16-9-7-12-5-1-2-8-15-12/h1-6,8,10,16H,7,9H2 |
InChI Key |
MIVSCJLFCYLECS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



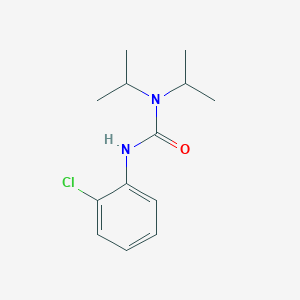
![N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide](/img/structure/B11948092.png)
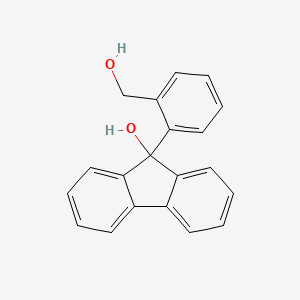



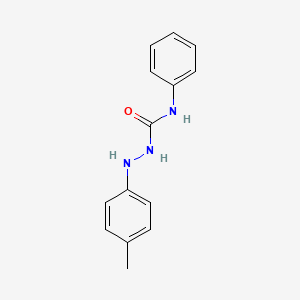
![Spiro[4.7]dodecan-6-one](/img/structure/B11948136.png)

